molecular formula C8H15N B051125 Bicyclo[3.2.1]octan-6-amine, exo-(9CI) CAS No. 124127-90-8

Bicyclo[3.2.1]octan-6-amine, exo-(9CI)

Cat. No. B051125
CAS RN: 124127-90-8
M. Wt: 125.21 g/mol
InChI Key: BGBAVYALYDGPOF-XLPZGREQSA-N
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Description

Bicyclo[3.2.1]octan-6-amine, exo-(9CI) is a bicyclic organic compound that has been of interest to the scientific community due to its unique structure and potential applications. This compound is also known as exo-1-aminobicyclo[3.2.1]octane or exo-BCA. Bicyclo[3.2.1]octan-6-amine, exo-(9CI) is a chiral molecule and exists in two enantiomeric forms. It has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development and other applications.

Mechanism of Action

The exact mechanism of action of bicyclo[3.2.1]octan-6-amine, exo-(9CI) is not fully understood. However, it is believed to interact with various receptors and ion channels in the central nervous system, leading to its anticonvulsant and analgesic effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Bicyclo[3.2.1]octan-6-amine, exo-(9CI) has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been found to inhibit the activity of voltage-gated sodium channels and calcium channels, leading to its anticonvulsant effects. In addition, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using bicyclo[3.2.1]octan-6-amine, exo-(9CI) in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and for developing new drugs. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on bicyclo[3.2.1]octan-6-amine, exo-(9CI). One possible direction is to further explore its potential as a cancer therapy. This could involve studying its mechanism of action in more detail and developing more effective delivery methods. Another possible direction is to investigate its potential as a treatment for neurological disorders, such as epilepsy and chronic pain. Finally, further research could be conducted to explore the potential of bicyclo[3.2.1]octan-6-amine, exo-(9CI) in other fields, such as agriculture and materials science.
Conclusion:
Bicyclo[3.2.1]octan-6-amine, exo-(9CI) is a promising compound that has been the subject of extensive scientific research. It exhibits a wide range of biological activities and has potential applications in drug development, cancer therapy, and other fields. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesis Methods

Bicyclo[3.2.1]octan-6-amine, exo-(9CI) can be synthesized using several different methods. One of the most common methods involves the reduction of bicyclo[3.2.1]octan-6-one using sodium borohydride in the presence of a catalytic amount of acetic acid. This method yields a racemic mixture of the compound, which can be separated into its enantiomers using chiral chromatography or other methods.

Scientific Research Applications

Bicyclo[3.2.1]octan-6-amine, exo-(9CI) has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in drug development. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and antitumor effects. It has also been shown to possess antiviral and antibacterial properties.

properties

CAS RN

124127-90-8

Product Name

Bicyclo[3.2.1]octan-6-amine, exo-(9CI)

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1S,5R,6R)-bicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8+/m0/s1

InChI Key

BGBAVYALYDGPOF-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)[C@@H](C2)N

SMILES

C1CC2CC(C1)C(C2)N

Canonical SMILES

C1CC2CC(C1)C(C2)N

synonyms

Bicyclo[3.2.1]octan-6-amine, exo- (9CI)

Origin of Product

United States

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